1-Bromo-3-chloro-5-cyclopropoxybenzene
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Overview
Description
1-Bromo-3-chloro-5-cyclopropoxybenzene is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and cyclopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-5-cyclopropoxybenzene can be synthesized through a series of organic reactions. One common method involves the Suzuki cross-coupling reaction. In this process, 1-bromo-3-chloro-5-iodobenzene is reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the Suzuki cross-coupling reaction is also employed due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may involve continuous flow reactors to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include cyclopropyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-5-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-cyclopropoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the cyclopropoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the cyclopropoxy group.
1-Bromo-3-chloro-5-methoxybenzene: Similar structure but with a methoxy group instead of the cyclopropoxy group.
Uniqueness
1-Bromo-3-chloro-5-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The cyclopropoxy group can influence the compound’s steric and electronic environment, affecting its interactions and reactivity in various chemical reactions .
Properties
Molecular Formula |
C9H8BrClO |
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Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8BrClO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
MFHSIKYWRARCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
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